molecular formula C17H15N5O3 B2748693 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1211278-08-8

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Katalognummer B2748693
CAS-Nummer: 1211278-08-8
Molekulargewicht: 337.339
InChI-Schlüssel: UKJBRHQDWXGMKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, pharmacology, and biochemistry. This compound is a type of oxadiazole derivative and has been found to possess several biological properties that make it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The synthesis of novel derivatives, including the specified chemical compound, highlights a focus on developing agents with potential antimicrobial activities. These compounds, characterized by their structural elements such as the pyrazole, oxadiazole, and benzofuran moieties, have been synthesized and screened for their antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria and fungi. This research underlines the importance of these compounds in the exploration of new antimicrobial agents, given the ongoing challenge of antibiotic resistance (Siddiqui et al., 2013).

Antibacterial and Antifungal Screening

Further studies have expanded on the antimicrobial potential of compounds bearing the benzofuran and pyrazole units. These studies encompass the synthesis of derivatives and their in vitro screening for activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The synthesis approach and the biological evaluations suggest a promising avenue for the development of new therapeutic agents aimed at combating infections caused by resistant strains of bacteria (Idrees et al., 2020).

Antitubercular Activity

Another dimension of research involves the design and synthesis of benzofuran and benzo[d]isothiazole derivatives for the inhibition of Mycobacterium tuberculosis DNA GyrB, a key enzyme in the bacterial DNA replication process. This research highlights the potential of these compounds in the treatment of tuberculosis, offering a new approach to tackling this persistent global health issue. The compounds were subjected to various assays to evaluate their efficacy against the tuberculosis bacterium, showing significant promise as inhibitors of bacterial growth (Reddy et al., 2014).

Exploration of Anti-influenza Activity

In the realm of antiviral research, benzamide-based derivatives have been synthesized and evaluated for their activity against the influenza A virus (H5N1 subtype), commonly known as bird flu. This work demonstrates the potential utility of these compounds in the development of new antiviral drugs, especially in the context of emerging and re-emerging viral threats. The study identified several compounds with significant antiviral activities, offering insights into the design of future antiviral agents (Hebishy et al., 2020).

Antioxidant Evaluation

Research has also delved into the antioxidant properties of certain 1,3,4-oxadiazole derivatives, highlighting the relevance of these compounds in mitigating oxidative stress. Oxidative stress is implicated in various chronic diseases, and the antioxidant capabilities of these compounds could have therapeutic implications. The study emphasizes the potential health benefits of these derivatives beyond their antimicrobial and antiviral activities (Bondock et al., 2016).

Eigenschaften

IUPAC Name

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-10(2)22-8-7-12(21-22)16-19-20-17(25-16)18-15(23)14-9-11-5-3-4-6-13(11)24-14/h3-10H,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBRHQDWXGMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.